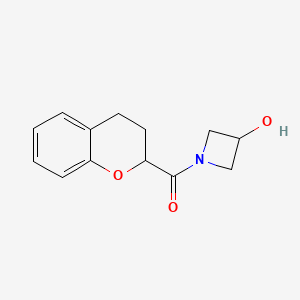![molecular formula C19H24N4O2 B6432158 3-(4-propoxyphenyl)-1-{3-[(pyrazin-2-yl)amino]azetidin-1-yl}propan-1-one CAS No. 2177366-37-7](/img/structure/B6432158.png)
3-(4-propoxyphenyl)-1-{3-[(pyrazin-2-yl)amino]azetidin-1-yl}propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-propoxyphenyl)-1-{3-[(pyrazin-2-yl)amino]azetidin-1-yl}propan-1-one, also known as 3-PPPA, is a synthetic organic compound that has been studied for its applications in scientific research. It is a member of the propylphenylpyrazinone class of compounds, which are commonly used as precursors for the synthesis of other compounds. 3-PPPA has been investigated for its possible use in the synthesis of drugs, as well as its potential to be used as a drug itself.
科学的研究の応用
3-(4-propoxyphenyl)-1-{3-[(pyrazin-2-yl)amino]azetidin-1-yl}propan-1-one has been studied for its potential applications in scientific research. It has been used as a precursor for the synthesis of other compounds, such as 4-aminopyridine, 4-bromopropiophenone, and 4-propoxy-3-phenylpyrazinone. Additionally, 3-(4-propoxyphenyl)-1-{3-[(pyrazin-2-yl)amino]azetidin-1-yl}propan-1-one has been used in the synthesis of several drugs, including the anticonvulsant drug, topiramate, and the anti-inflammatory drug, ibuprofen.
作用機序
The exact mechanism of action of 3-(4-propoxyphenyl)-1-{3-[(pyrazin-2-yl)amino]azetidin-1-yl}propan-1-one is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme, cyclooxygenase, which is involved in the production of pro-inflammatory compounds, such as prostaglandins. Additionally, 3-(4-propoxyphenyl)-1-{3-[(pyrazin-2-yl)amino]azetidin-1-yl}propan-1-one has been shown to inhibit the enzyme, adenosine deaminase, which is involved in the metabolism of adenosine, a nucleoside involved in the regulation of several cellular processes.
Biochemical and Physiological Effects
3-(4-propoxyphenyl)-1-{3-[(pyrazin-2-yl)amino]azetidin-1-yl}propan-1-one has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation, as well as reduce the production of pro-inflammatory compounds, such as prostaglandins. Additionally, 3-(4-propoxyphenyl)-1-{3-[(pyrazin-2-yl)amino]azetidin-1-yl}propan-1-one has been shown to have anti-convulsant effects and to reduce the activity of the enzyme, adenosine deaminase.
実験室実験の利点と制限
3-(4-propoxyphenyl)-1-{3-[(pyrazin-2-yl)amino]azetidin-1-yl}propan-1-one has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and can be used as a precursor for the synthesis of other compounds. Additionally, it has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying the effects of drugs and other compounds. However, 3-(4-propoxyphenyl)-1-{3-[(pyrazin-2-yl)amino]azetidin-1-yl}propan-1-one is not approved for use as a drug and should only be used in laboratory experiments.
将来の方向性
There are several potential future directions for the use of 3-(4-propoxyphenyl)-1-{3-[(pyrazin-2-yl)amino]azetidin-1-yl}propan-1-one in scientific research. One potential direction is to further investigate its potential as a drug, as well as its potential applications in the synthesis of other drugs. Additionally, further research could be done to investigate its mechanism of action and the biochemical and physiological effects it has on cells and tissues. Finally, 3-(4-propoxyphenyl)-1-{3-[(pyrazin-2-yl)amino]azetidin-1-yl}propan-1-one could be investigated for its potential uses in other areas of scientific research, such as in the synthesis of organic compounds or in the study of molecular biology.
合成法
3-(4-propoxyphenyl)-1-{3-[(pyrazin-2-yl)amino]azetidin-1-yl}propan-1-one can be synthesized by a variety of methods. One method involves the reaction of 4-bromopropiophenone with 4-aminopyridine in the presence of sodium hydroxide and sodium bicarbonate to form the intermediate, 4-propoxy-3-phenylpyrazinone. This intermediate is then reacted with hydrazine hydrate to form 3-(4-propoxyphenyl)-1-{3-[(pyrazin-2-yl)amino]azetidin-1-yl}propan-1-one. Additionally, 3-(4-propoxyphenyl)-1-{3-[(pyrazin-2-yl)amino]azetidin-1-yl}propan-1-one can be synthesized from 4-propoxy-3-phenylpyrazinone and ethyl chloroformate in the presence of triethylamine.
特性
IUPAC Name |
3-(4-propoxyphenyl)-1-[3-(pyrazin-2-ylamino)azetidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-2-11-25-17-6-3-15(4-7-17)5-8-19(24)23-13-16(14-23)22-18-12-20-9-10-21-18/h3-4,6-7,9-10,12,16H,2,5,8,11,13-14H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPVBBEAGOOLHBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CCC(=O)N2CC(C2)NC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Propoxyphenyl)-1-{3-[(pyrazin-2-yl)amino]azetidin-1-yl}propan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-({3-[(1H-1,2,4-triazol-1-yl)methyl]azetidin-1-yl}sulfonyl)-2,1,3-benzothiadiazole](/img/structure/B6432095.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B6432115.png)
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-1-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B6432122.png)
![8-[3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B6432125.png)
![8-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B6432131.png)
![2-(2-methoxyphenyl)-1-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B6432136.png)
![8-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B6432141.png)
![N-(2,6-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B6432149.png)
![N-[2-(2-oxo-1,2-dihydropyrimidin-1-yl)ethyl]naphthalene-1-carboxamide](/img/structure/B6432171.png)
![N-[2-(2-oxo-1,2-dihydropyrimidin-1-yl)ethyl]-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B6432175.png)
![N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-2-(2-methylphenoxy)acetamide](/img/structure/B6432178.png)
![N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-1-benzothiophene-2-carboxamide](/img/structure/B6432191.png)
![N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-2,4,5-trimethylbenzene-1-sulfonamide](/img/structure/B6432193.png)